molecular formula C28H27N5O3 B10923003 1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10923003
M. Wt: 481.5 g/mol
InChI Key: SAGJMSHZZPHNJM-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound featuring an indole core, a pyrazole ring, and a furylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a nucleophilic substitution reaction, where a furylmethyl halide reacts with an amine group on the pyrazole ring.

    Final Coupling: The final step involves coupling the indole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activities.

    Biological Studies: The compound can be used to study the interactions of indole and pyrazole derivatives with biological targets.

    Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furylmethyl group may enhance binding affinity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Lacks the pyrazole and furylmethyl groups, potentially resulting in different biological activities.

    N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Similar structure but without the benzyl group, which may affect its binding properties and biological activity.

Uniqueness

1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to the combination of its indole, pyrazole, and furylmethyl moieties, which may confer distinct biological properties and potential for diverse applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

1-benzyl-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C28H27N5O3/c1-18-19(2)33(17-20-8-5-4-6-9-20)25-12-11-21(14-23(18)25)27(34)31-24-16-30-32(3)26(24)28(35)29-15-22-10-7-13-36-22/h4-14,16H,15,17H2,1-3H3,(H,29,35)(H,31,34)

InChI Key

SAGJMSHZZPHNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)CC5=CC=CC=C5)C

Origin of Product

United States

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